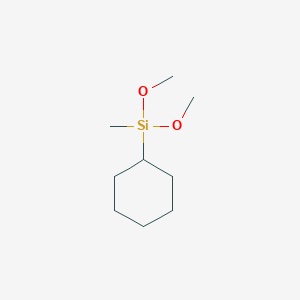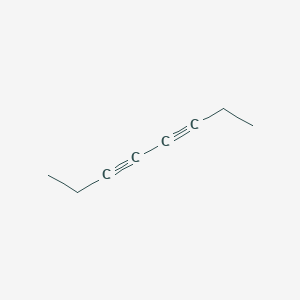![molecular formula C23H14O B098977 3-phenylbenzo[b]phenalen-7-one CAS No. 18792-80-8](/img/structure/B98977.png)
3-phenylbenzo[b]phenalen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-7H-benzo[de]anthracen-7-one is a derivative of benzanthrone, a compound known for its excellent luminescent properties. This compound has gained recognition due to its photostability, sizable Stokes shifts, and noticeable solvatochromism. These properties make it a valuable compound for various scientific and technological applications .
Métodos De Preparación
The synthesis of 3-phenylbenzo[b]phenalen-7-one can be achieved through a Sonogashira coupling reaction. This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . The structure of the synthesized compound is characterized by 1H- and 13C-NMR spectroscopy and high-resolution mass spectrometry .
Análisis De Reacciones Químicas
3-Phenyl-7H-benzo[de]anthracen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Phenyl-7H-benzo[de]anthracen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its luminescent properties.
Biology: The compound is used as a lipophilic fluorescent probe for parasitic trematodes and nematodes.
Industry: The compound is used as a probe for chromium (III) cations and the pH of solutions.
Mecanismo De Acción
The mechanism by which 3-phenylbenzo[b]phenalen-7-one exerts its effects is primarily through its luminescent properties. The compound’s fluorescence emission is tunable and dependent on the nature of the substituents and solvent properties. This allows it to be used in various sensing and imaging applications .
Comparación Con Compuestos Similares
3-Phenyl-7H-benzo[de]anthracen-7-one is unique due to its excellent luminescent properties and tunable fluorescence emission. Similar compounds include:
Benzanthrone: Known for its luminescent properties and used in similar applications.
Naphthanthrone: Another luminescent compound with applications in sensing and imaging.
Propiedades
Número CAS |
18792-80-8 |
|---|---|
Fórmula molecular |
C23H14O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-phenylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C23H14O/c24-23-20-10-5-4-9-17(20)19-14-13-16(15-7-2-1-3-8-15)18-11-6-12-21(23)22(18)19/h1-14H |
Clave InChI |
XPUFZUYCTSSNTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O |
Key on ui other cas no. |
18792-80-8 |
Sinónimos |
3-Phenyl-7H-benz[de]anthracen-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE](/img/structure/B98907.png)

![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)





